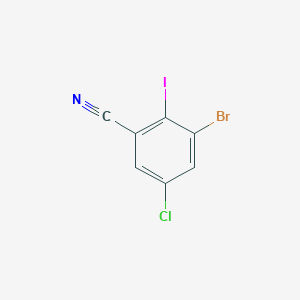

3-Bromo-5-chloro-2-iodobenzonitrile

Description

BenchChem offers high-quality 3-Bromo-5-chloro-2-iodobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloro-2-iodobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-chloro-2-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClIN/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWDNNGGYPAOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemo-Orthogonality in Scaffold Design: The Technical Profile of 3-Bromo-5-chloro-2-iodobenzonitrile

Molecular Identity & Physiochemical Profile[1]

3-Bromo-5-chloro-2-iodobenzonitrile represents a specialized class of "privileged scaffolds" in medicinal chemistry. Its value lies not merely in its structural existence but in its programmable reactivity . Unlike standard aryl halides, this molecule presents three distinct halogen handles (I, Br, Cl) fixed around a nitrile core, each possessing a unique activation threshold for transition-metal catalyzed cross-coupling.

For researchers in fragment-based drug discovery (FBDD) or materials science (e.g., OLED synthesis), this molecule serves as a "hub" that allows for the sequential, site-selective attachment of three different pharmacophores without the need for protecting group manipulations.

Quantitative Data Summary

| Property | Value | Unit | Method/Standard |

| Molecular Formula | C₇H₂BrClIN | - | Stoichiometry |

| Molecular Weight | 342.36 | g/mol | Average Mass |

| Exact Mass | 340.799 | Da | Monoisotopic (⁸¹Br, ³⁵Cl, ¹²⁷I) |

| CAS Number | N/A (Custom Synthesis) | - | Derivative of 304854-55-5 |

| Physical State | Solid (Crystalline) | - | STP |

| Predicted LogP | ~3.4 | - | ChemAxon / XLogP3 |

| H-Bond Donors | 0 | - | - |

| H-Bond Acceptors | 1 | - | Nitrile (CN) |

Note on Exact Mass: For high-resolution mass spectrometry (HRMS), use the monoisotopic mass of 340.799 Da (assuming ⁷⁹Br, ³⁵Cl) or 342.797 Da (assuming ⁸¹Br, ³⁵Cl) to identify the parent ion [M+H]⁺. The isotopic pattern will be distinct due to the presence of Br and Cl.

The Strategic Value: Chemo-Orthogonality

The primary utility of this scaffold is its kinetic resolution during cross-coupling events. The bond dissociation energies (BDE) of the carbon-halogen bonds follow the order: C–I (65 kcal/mol) < C–Br (81 kcal/mol) < C–Cl (96 kcal/mol) .

This thermodynamic reality creates a "reactivity ladder" that allows scientists to perform sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings in a specific order:

-

Site A (C-2 Iodine): Reacts at Room Temperature (or mild heat) with Pd(0).

-

Site B (C-3 Bromine): Reacts at elevated temperatures (60–80°C) after the Iodine is consumed.

-

Site C (C-5 Chlorine): Requires specialized electron-rich ligands (e.g., SPhos, XPhos) and high temperatures (>100°C) to activate.

Visualization: The Reactivity Hierarchy

Figure 1: The sequential cross-coupling workflow enabled by the tri-halogenated scaffold. The distinct activation energies allow for "one-pot, multi-step" synthesis strategies.

Synthesis Protocol: Directed Ortho Metalation (DoM)[5][6]

Since this specific isomer is often a custom synthesis target, the most robust route involves the Directed Ortho Metalation (DoM) of the precursor 3-bromo-5-chlorobenzonitrile.

The Challenge of Regioselectivity

The precursor has two protons ortho to the nitrile group (Position 2 and Position 6).

-

Position 2: Flanked by Nitrile (CN) and Bromine (Br).

-

Position 6: Flanked by Nitrile (CN) and Chlorine (Cl).

While both positions are acidified by the inductive effect of the nitrile and the halogens, Position 2 is generally the preferred site for lithiation due to the "cooperative" directing effect of the Nitrile and the larger, more polarizable Bromine atom (Halogen Dance effect notwithstanding), provided steric hindrance is managed.

Experimental Workflow

Reagents:

-

Precursor: 3-Bromo-5-chlorobenzonitrile (1.0 equiv)

-

Base: TMPMgCl·LiCl (Knochel-Hauser Base) or LDA (1.1 equiv)

-

Electrophile: Iodine (

) in THF (1.2 equiv) -

Solvent: Anhydrous THF

Protocol:

-

Preparation: Charge a flame-dried Schlenk flask with 3-bromo-5-chlorobenzonitrile and anhydrous THF under Argon. Cool to -78°C .

-

Metalation: Add TMPMgCl·LiCl dropwise over 15 minutes. The bulky TMP base is preferred over LDA to maximize regioselectivity towards Position 2 (thermodynamic control) and minimize nucleophilic attack on the nitrile.

-

Incubation: Stir at -78°C for 1 hour to ensure complete formation of the aryl-magnesium/lithium intermediate.

-

Quench: Cannulate a solution of Iodine (

) in THF into the reaction mixture at -78°C. The solution should turn from dark/amber to colorless/yellow as iodine is consumed. -

Workup: Warm to room temperature. Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine. Extract with EtOAc, dry over -

Purification: Recrystallize from Ethanol/Hexanes or perform Flash Chromatography (SiO2, Hexanes/EtOAc gradient).

Visualization: Synthesis Pathway

Figure 2: Synthetic route utilizing Knochel-Hauser base for high-fidelity regioselective iodination.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified. This constitutes the "Trustworthiness" of your protocol.

-

¹H NMR (400 MHz, CDCl₃):

-

You should observe two distinct doublets (or meta-coupled singlets) in the aromatic region (approx. 7.5–7.8 ppm).

-

Validation Logic: If you see three protons, the iodination failed. If the coupling constants (

) indicate ortho-coupling (~8 Hz), you may have iodinated the wrong position (unlikely with this substitution pattern). You expect small meta-coupling (

-

-

¹³C NMR:

-

Look for the C-I carbon signal, which is typically shielded (shifted upfield, often <100 ppm) due to the "Heavy Atom Effect" of Iodine. This confirms the presence of the C-I bond.

-

-

Mass Spectrometry:

-

The isotopic pattern is the ultimate validator. A molecule with 1 Br and 1 Cl will show a distinct "M, M+2, M+4" pattern with specific intensity ratios (approx 3:4:1).

-

Safety & Handling

-

Hazard Class: Acute Toxicant (Oral/Dermal).[1]

-

Specific Risk: Polyhalogenated aromatics can be skin sensitizers. The nitrile group poses a risk of cyanide liberation under extreme acidic/thermal stress, though the aryl-nitrile bond is generally stable.

-

Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

-

Snieckus, V. (1990).[2][3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[3] Chemical Reviews, 90(6), 879-933.

-

Fairlamb, I. J. S. (2007). "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews, 36, 1036-1045.

-

PubChem Database. "3-Bromo-5-chlorobenzonitrile (Precursor Data)." National Center for Biotechnology Information.

-

Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Beilstein Journal of Organic Chemistry, 7, 1261–1277.

Sources

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-5-chloro-2-iodobenzonitrile

This guide provides a comprehensive analysis of the reactivity of 3-bromo-5-chloro-2-iodobenzonitrile, a polysubstituted haloarene with significant potential in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of its three distinct halogen atoms, offering predictive insights and actionable protocols for its strategic functionalization.

Introduction: The Chemical Versatility of Polyhalogenated Arenes

Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex organic molecules, finding extensive application in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen substituents, each with its unique reactivity, allows for sequential and site-selective functionalization, providing a powerful tool for molecular diversification. The subject of this guide, 3-bromo-5-chloro-2-iodobenzonitrile, exemplifies this principle, offering three distinct reaction sites that can be addressed with high selectivity under appropriate conditions. Understanding the interplay of electronic effects, steric hindrance, and reaction kinetics is paramount to harnessing the full synthetic potential of this versatile substrate.

Predicting the Reactivity Landscape of 3-Bromo-5-chloro-2-iodobenzonitrile

The reactivity of the three halogen atoms in 3-bromo-5-chloro-2-iodobenzonitrile is dictated by a combination of factors, including the inherent bond strengths of the carbon-halogen bonds, the electronic influence of the cyano group, and the steric environment around each halogen.

The Hierarchy of Halogen Reactivity in Cross-Coupling Reactions

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the aryl halide to the metal center. The energy barrier for this step is inversely related to the carbon-halogen bond strength. Consequently, the general reactivity trend for aryl halides is:

C-I > C-Br > C-Cl

This established hierarchy strongly predicts that the iodine atom at the C-2 position of 3-bromo-5-chloro-2-iodobenzonitrile will be the most reactive site for oxidative addition. This allows for selective functionalization at this position while leaving the bromo and chloro substituents intact for subsequent transformations.

Electronic and Steric Influences on Reactivity

The electron-withdrawing nature of the cyano group (-CN) plays a significant role in the overall reactivity of the aromatic ring. By inductively and mesomerically withdrawing electron density, the cyano group activates the ring towards nucleophilic attack and influences the regioselectivity of certain reactions. Its position at C-1 ortho to the iodine and meta to the bromine and chlorine atoms creates a unique electronic environment.

-

Iodine (C-2): The iodine is positioned ortho to the strongly electron-withdrawing cyano group. This proximity enhances the electrophilicity of the C-2 carbon, further promoting oxidative addition.

-

Bromine (C-3): The bromine atom is situated meta to the cyano group. While less activated than the iodine, it remains a viable site for subsequent cross-coupling reactions under more forcing conditions.

-

Chlorine (C-5): The chlorine atom is also meta to the cyano group and is the least reactive of the three halogens in typical cross-coupling reactions.

Steric hindrance is another critical factor. The iodine atom at C-2 is flanked by the cyano group and the bromine atom, which could potentially influence the approach of bulky catalysts or reagents. However, the inherent high reactivity of the C-I bond often overcomes this steric impediment.

The following diagram illustrates the predicted order of reactivity for cross-coupling reactions.

Caption: Predicted reactivity hierarchy in cross-coupling reactions.

Metal-Halogen Exchange: A Different Selectivity

Metal-halogen exchange, typically performed with organolithium reagents at low temperatures, offers an alternative strategy for functionalization. The rate of this exchange also follows the trend I > Br > Cl .[1] Therefore, treatment of 3-bromo-5-chloro-2-iodobenzonitrile with one equivalent of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, is expected to selectively replace the iodine atom with lithium. This generates a powerful nucleophile that can be trapped with various electrophiles. The presence of the ortho-cyano group can potentially influence the stability and reactivity of the resulting organolithium species.

Strategic Functionalization: Experimental Protocols

The predictable reactivity profile of 3-bromo-5-chloro-2-iodobenzonitrile allows for a stepwise approach to the synthesis of polysubstituted benzonitriles. The following protocols are provided as a guide for the selective functionalization of this substrate.

Selective Suzuki-Miyaura Coupling at the C-2 Position (Iodine)

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond allows for selective coupling at the C-2 position under relatively mild conditions.

Reaction Workflow:

Caption: Workflow for selective Suzuki-Miyaura coupling at C-2.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-chloro-2-iodobenzonitrile (1.0 mmol), the aryl or vinyl boronic acid or ester (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-3-bromo-5-chlorobenzonitrile.

Selective Sonogashira Coupling at the C-2 Position (Iodine)

The Sonogashira coupling enables the formation of a C-C triple bond. Similar to the Suzuki coupling, the C-I bond is the most reactive site.

Reaction Workflow:

Caption: Workflow for selective Sonogashira coupling at C-2.

Step-by-Step Protocol:

-

Reaction Setup: To a Schlenk flask, add 3-bromo-5-chloro-2-iodobenzonitrile (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like copper(I) iodide (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Solvent and Reagents: Add a degassed solvent such as tetrahydrofuran (10 mL) and a base, typically an amine like triethylamine (3.0 mmol). Add the terminal alkyne (1.2 mmol).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination at the C-3 Position (Bromine)

Following the functionalization of the C-2 position, the C-3 bromine can be targeted for C-N bond formation using the Buchwald-Hartwig amination. This reaction typically requires more forcing conditions than the coupling at the iodine position.

Reaction Workflow:

Caption: Workflow for Buchwald-Hartwig amination at C-3.

Step-by-Step Protocol:

-

Reaction Setup: In a glovebox, combine the 2-substituted-3-bromo-5-chlorobenzonitrile (1.0 mmol), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and a suitable phosphine ligand like XPhos (0.08 mmol, 8 mol%). Add a strong base, for example, sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add the primary or secondary amine (1.2 mmol).

-

Solvent Addition: Add a dry, degassed solvent such as toluene (10 mL).

-

Reaction: Seal the reaction vessel and heat to the required temperature (typically 100-120 °C) with stirring.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the desired 3-amino derivative by column chromatography.

Selective Lithium-Iodine Exchange and Electrophilic Quench

For the introduction of a different set of functional groups, selective metal-halogen exchange at the C-2 position provides a powerful alternative to cross-coupling.

Reaction Workflow:

Caption: Workflow for selective lithium-iodine exchange.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 3-bromo-5-chloro-2-iodobenzonitrile (1.0 mmol) in a dry ether solvent like tetrahydrofuran (10 mL) in an oven-dried flask under an inert atmosphere.

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add one equivalent of an alkyllithium reagent (e.g., n-butyllithium in hexanes, 1.0 mmol) dropwise. Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes).

-

Electrophilic Quench: Add the desired electrophile (1.1 mmol) at -78 °C. Examples of electrophiles include aldehydes, ketones, carbon dioxide (as dry ice), or alkyl halides.

-

Reaction: Allow the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the product by chromatography.

Data Summary and Comparative Reactivity

The following table summarizes the predicted relative reactivity and suitable reaction conditions for the functionalization of each halogen in 3-bromo-5-chloro-2-iodobenzonitrile.

| Position | Halogen | Relative Reactivity in Cross-Coupling | Typical Cross-Coupling Reactions | Typical Metal-Halogen Exchange |

| C-2 | Iodine | +++ (Most Reactive) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Highly Favorable |

| C-3 | Bromine | ++ (Intermediate) | Suzuki, Buchwald-Hartwig (more forcing conditions) | Possible, but less favorable than iodine |

| C-5 | Chlorine | + (Least Reactive) | Suzuki, Buchwald-Hartwig (requires specialized catalysts/ligands) | Generally not observed in the presence of I or Br |

Conclusion

3-Bromo-5-chloro-2-iodobenzonitrile is a highly versatile building block for the synthesis of complex, polysubstituted aromatic compounds. Its well-defined reactivity hierarchy, primarily governed by the inherent properties of the carbon-halogen bonds, allows for the selective and sequential functionalization of the C-2, C-3, and C-5 positions. By carefully selecting the reaction type (cross-coupling vs. metal-halogen exchange) and optimizing the reaction conditions, researchers can strategically introduce a wide range of functional groups with a high degree of control. This guide provides a foundational understanding and practical protocols to unlock the synthetic potential of this valuable intermediate in drug discovery and materials science.

References

-

Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10836–10903. [Link]

-

Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. Retrieved from [Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- Larock, R. C. (1999).

-

Wikipedia. (2023). Metal–halogen exchange. In Wikipedia. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Hartwig, J. F. (2010).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 3-Bromo-5-chloro-2-iodobenzonitrile

A Proactive Approach to Safety and Stability in Pharmaceutical Development

Abstract

The development of novel active pharmaceutical ingredients (APIs) necessitates a thorough understanding of their inherent chemical stability. This is not only a regulatory requirement but also a critical factor in ensuring the safety of manufacturing processes and the efficacy of the final drug product. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Bromo-5-chloro-2-iodobenzonitrile, a polysubstituted benzonitrile with potential applications in drug discovery. In the absence of specific experimental data for this compound, this document outlines a robust, multi-faceted strategy employing state-of-the-art analytical techniques and computational modeling. This guide is intended for researchers, scientists, and drug development professionals to establish a proactive and scientifically rigorous approach to characterizing the thermal and kinetic stability of this and similar complex molecules.

Introduction: The Criticality of Thermodynamic Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with safety and stability being paramount.[1][2][3] For a molecule like 3-Bromo-5-chloro-2-iodobenzonitrile, its highly substituted and halogenated aromatic structure raises pertinent questions about its thermal robustness. Understanding the thermodynamic stability of an API is crucial for:

-

Process Safety and Hazard Assessment: Identifying potential thermal runaway reactions is essential for designing safe manufacturing processes, especially during scale-up.[4][5][6][7][8]

-

Defining Safe Storage and Handling Conditions: Establishing the temperature limits at which a compound remains stable is vital for ensuring its quality and integrity throughout its lifecycle.

-

Formulation Development: Knowledge of a compound's thermal behavior informs the choice of excipients and manufacturing processes to prevent degradation of the final drug product.

-

Regulatory Compliance: Regulatory bodies like the FDA and EMA mandate comprehensive stability testing as part of a New Drug Application (NDA).[1]

This guide will detail a systematic approach to characterizing the thermodynamic stability of 3-Bromo-5-chloro-2-iodobenzonitrile, beginning with fundamental screening techniques and progressing to more advanced analyses for a comprehensive risk assessment.

A Multi-tiered Experimental Approach to Stability Assessment

A hierarchical approach to experimental stability testing ensures a thorough and efficient evaluation, starting with small-scale screening and moving towards more specialized, in-depth analyses as needed.

Tier 1: Initial Screening with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11][12][13] It is an invaluable initial screening tool for identifying thermal events such as melting, decomposition, and phase transitions.

Causality Behind Experimental Choices:

The primary objective of the initial DSC analysis is to quickly identify the onset temperature of any exothermic (heat-releasing) events, which could indicate decomposition. A low onset temperature is a red flag for thermal instability. The heating rate is a critical parameter; a slower rate provides better resolution of thermal events, while a faster rate can sometimes be used to accentuate decomposition peaks.

Self-Validating Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 1-5 mg of 3-Bromo-5-chloro-2-iodobenzonitrile into a hermetically sealed aluminum or stainless steel pan. The use of a sealed pan is crucial to contain any potential off-gassing during decomposition. An inert reference pan (empty sealed pan) is used for comparison.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 400 °C).

-

The experiment should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

-

Melting Point (Tm): The temperature at which the substance transitions from solid to liquid, observed as an endothermic peak.

-

Onset of Decomposition (Tonset): The temperature at which decomposition begins, identified by the start of a significant exothermic peak.

-

Enthalpy of Decomposition (ΔHd): The total heat released during decomposition, calculated from the area of the exothermic peak.

-

Data Presentation:

| Parameter | Description | Expected Outcome for 3-Bromo-5-chloro-2-iodobenzonitrile |

| Melting Point (Tm) | Temperature of solid-to-liquid phase transition. | A sharp endothermic peak. |

| Onset of Decomposition (Tonset) | Temperature at which decomposition begins. | The starting point of a significant exothermic event. |

| Enthalpy of Decomposition (ΔHd) | Total heat released during decomposition. | The integrated area of the decomposition exotherm (in J/g). A higher value indicates a more energetic decomposition. |

Visualization of the DSC Workflow:

Caption: A streamlined workflow for DSC analysis.

Tier 2: Quantifying Mass Loss with Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[14][15][16][17][18] It is complementary to DSC and provides quantitative information about the decomposition process, such as the temperature at which mass loss occurs and the amount of residual mass.

Causality Behind Experimental Choices:

TGA helps to confirm that the exotherm observed in DSC is indeed due to decomposition (mass loss) and not a phase change. By correlating the temperature of mass loss in TGA with the exothermic event in DSC, a more complete picture of the thermal decomposition process is obtained.

Self-Validating Protocol for TGA Analysis:

-

Sample Preparation: Place a slightly larger sample (5-10 mg) of 3-Bromo-5-chloro-2-iodobenzonitrile into an open TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C) under an inert nitrogen atmosphere.

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:

-

Decomposition Temperatures: The temperature ranges over which significant mass loss occurs.

-

Percentage Mass Loss: The amount of mass lost at each decomposition step.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Data Presentation:

| Parameter | Description | Expected Outcome for 3-Bromo-5-chloro-2-iodobenzonitrile |

| Decomposition Steps | Number of distinct mass loss events. | One or more steps, indicating a potentially complex decomposition pathway. |

| Temperature of Max Mass Loss Rate | The peak temperature on the DTG curve for each step. | Indicates the temperature of the most rapid decomposition. |

| Total Mass Loss (%) | The overall percentage of mass lost during heating. | Provides information on the volatility of decomposition products. |

Visualization of the TGA Workflow:

Caption: The procedural flow for TGA experiments.

Tier 3: Simulating Worst-Case Scenarios with Accelerating Rate Calorimetry (ARC)

For compounds that exhibit significant exothermic decomposition in DSC, Accelerating Rate Calorimetry (ARC) is a critical tool for assessing thermal runaway potential under adiabatic conditions (where no heat is lost to the surroundings).[4][5][6][7] ARC provides crucial data for process safety design.[8]

Causality Behind Experimental Choices:

ARC mimics a worst-case scenario in a large-scale reactor where heat dissipation is limited. The "heat-wait-search" mode of operation is designed to detect the onset of self-heating at a very low rate, providing a more conservative and realistic measure of the temperature at which a runaway reaction could initiate.

Self-Validating Protocol for ARC Analysis:

-

Sample Preparation: A larger sample (e.g., 1-5 g) of 3-Bromo-5-chloro-2-iodobenzonitrile is loaded into a robust, spherical sample bomb (e.g., titanium or stainless steel) equipped with a pressure transducer.

-

Instrument Setup: The bomb is placed in the ARC calorimeter, which is designed to maintain an adiabatic environment.

-

Thermal Program (Heat-Wait-Search):

-

The sample is heated in small temperature steps (e.g., 5 °C).

-

After each step, the system waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).

-

If no exotherm is detected, the cycle repeats.

-

Once self-heating is detected, the instrument switches to adiabatic mode, and the temperature and pressure are monitored as the reaction accelerates.

-

-

Data Analysis: The ARC data provides key safety parameters:

-

Onset Temperature for Self-Heating: The temperature at which the compound begins to self-heat under adiabatic conditions.

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset of self-heating.

-

Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition.

-

Pressure Data: The rate of pressure increase and the final pressure, which are critical for designing pressure relief systems.

-

Data Presentation:

| Parameter | Description | Significance for 3-Bromo-5-chloro-2-iodobenzonitrile |

| Onset Temperature | The temperature at which self-heating begins in an adiabatic environment. | A critical parameter for defining safe operating temperatures. |

| Time to Maximum Rate (TMR) | The time available for intervention before a runaway reaction becomes uncontrollable. | A shorter TMR indicates a higher hazard level. |

| Adiabatic Temperature Rise (ΔTad) | The maximum temperature the system could reach in a runaway scenario. | Used to assess the severity of a potential thermal event. |

| Maximum Pressure | The peak pressure generated during decomposition. | Essential for designing pressure relief systems. |

Visualization of the ARC Logic:

Caption: The decision-making logic of an ARC experiment.

Computational Modeling: A Predictive and Mechanistic Tool

In conjunction with experimental data, computational chemistry offers powerful predictive capabilities and mechanistic insights into the thermodynamic stability of 3-Bromo-5-chloro-2-iodobenzonitrile.

Bond Dissociation Energy (BDE) Calculations

The thermodynamic stability of a molecule is fundamentally related to the strength of its chemical bonds. Calculating the Bond Dissociation Energy (BDE) for each bond in the molecule can help identify the weakest link and thus the most likely point of initial decomposition.

Causality Behind this Approach:

The C-I bond is generally the weakest among the carbon-halogen bonds, followed by C-Br, and then C-Cl.[19] Computational methods like Density Functional Theory (DFT) can be used to calculate these BDEs with reasonable accuracy.[20][21][22] This allows for a theoretical prediction of which halogen is most likely to be lost first during thermal decomposition.

Methodology:

-

Model Building: Construct a 3D model of 3-Bromo-5-chloro-2-iodobenzonitrile.

-

Geometry Optimization: Optimize the geometry of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

BDE Calculation: For each C-X (X = I, Br, Cl) and C-CN bond, calculate the BDE by determining the enthalpy change for the homolytic cleavage of that bond to form two radical species.

Expected Insights:

A table of calculated BDEs will quantitatively rank the bond strengths, providing a strong indication of the initial decomposition pathway. For 3-Bromo-5-chloro-2-iodobenzonitrile, it is hypothesized that the C-I bond will have the lowest BDE.

Visualization of Potential Decomposition Initiation:

Caption: Bond cleavage pathways and their associated BDEs.

Predictive Modeling of Thermal Properties

Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches can be used to predict thermal properties like melting point and decomposition temperature based on molecular descriptors.[23][24][25] While not a substitute for experimental data, these methods can be valuable for early-stage hazard assessment and for prioritizing experimental work.

Summary and Path Forward

The thermodynamic stability of 3-Bromo-5-chloro-2-iodobenzonitrile is a critical parameter that must be thoroughly investigated to ensure its safe development as a potential pharmaceutical agent. This guide has outlined a comprehensive, tiered approach that combines established experimental techniques with modern computational methods.

The proposed workflow, starting with DSC and TGA for initial screening, followed by ARC for in-depth hazard analysis, and supplemented by computational BDE calculations, provides a robust framework for:

-

Identifying thermal hazards at an early stage.

-

Establishing safe operating and storage conditions.

-

Generating the necessary data for regulatory submissions.

By adopting this proactive and scientifically grounded strategy, researchers and drug development professionals can confidently navigate the challenges associated with the development of complex halogenated molecules, ultimately contributing to the creation of safer and more effective medicines.

References

-

Belmont Scientific. Accelerating Rate Calorimeter (ARC). [Link]

-

Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]

-

Häggman, L., & Sjöström, J. (1991). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 8(1), 29-71.[Link]

-

Slideshare. Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf. [Link]

-

Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]

-

NETZSCH Analyzing & Testing. Accelerating Rate Calorimeter (ARC). [Link]

-

Fauske & Associates. Adiabatic Calorimetry Testing. [Link]

-

ZeClinics CRO. (2025, May 7). Non-Clinical Safety Assessment for New Drugs. [Link]

-

Prime Scholars. Drug Development Based on New Chemical Entities. [Link]

-

ResearchGate. (2025, February 22). Prediction of Melting Temperature of Organic Molecules using Machine Learning. [Link]

-

Evotec. Safety Assessment. [Link]

-

Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological reviews, 55(1), 59-79.[Link]

-

ResearchGate. Safety assessments during the development of chemicals or drugs and.... [Link]

-

The Open Targets Blog. (2019, August 27). Predicting Chemical Safety for Drug Discovery. [Link]

-

Deese, C., & Z-MedChem. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of organic chemistry, 75(15), 5124-5133.[Link]

-

Aidic. Thermal Stability Predictions for Inherently Safe Process Design Using Molecular-Based Modelling Approaches. [Link]

-

National Institutes of Health. MD-TSPC4: Computational Method for Predicting the Thermal Stability of I-Motif. [Link]

-

Publications. Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost. [Link]

-

Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]

-

Tumanov, V. E. (2015). Bond dissociation energy of С-Х (X = F, Cl, Br, I) bonds in halogen-containing hydrocarbons: correlation ratios with electronegativity, force constants of bonds and radii of atom X. Butlerov Communications, 43(8), 140-153.[Link]

-

ACS Publications. (2014, August 18). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. [Link]

-

National Institutes of Health. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

-

Prime Process Safety Center. Differential Scanning Calorimetry (DSC). [Link]

-

ResearchGate. (2025, August 7). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. [Link]

-

Quora. (2019, January 28). What is the bond dissociation energy order of halogens?. [Link]

-

arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]

-

Setaram. An overview of Differential Scanning Calorimetry - DSC. [Link]

-

Journal of the Chemical Society (Resumed). 244. Dissociation energies of carbon–halogen bonds. The bond strengths allyl–X and benzyl–X. [Link]

-

Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. [Link]

-

XRF Scientific. (2023, November 29). Understanding Different Types of TGA Testing. [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

-

NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

-

AZoM. (2025, January 13). Principle of Thermogravimetric Analysis. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

Slideshare. Thermogravimetric analysis. [Link]

Sources

- 1. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]

- 2. primescholars.com [primescholars.com]

- 3. Safety Assessment | Evotec [evotec.com]

- 4. belmontscientific.com [belmontscientific.com]

- 5. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 6. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. fauske.com [fauske.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 11. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]

- 12. torontech.com [torontech.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. Understanding Different Types of TGA Testing [xrfscientific.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. azom.com [azom.com]

- 17. tainstruments.com [tainstruments.com]

- 18. Thermogravimetric analysis | PPTX [slideshare.net]

- 19. quora.com [quora.com]

- 20. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. docs.nrel.gov [docs.nrel.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. aidic.it [aidic.it]

- 25. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

The Emerging Potential of 3-Bromo-5-chloro-2-iodobenzonitrile in Pharmaceutical Development: A Technical Guide

Abstract

The strategic incorporation of halogens and nitrile functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. This technical guide delves into the untapped potential of a unique tri-halogenated scaffold, 3-Bromo-5-chloro-2-iodobenzonitrile. While direct pharmacological data on this specific molecule is nascent, its structural motifs suggest a rich landscape for drug discovery. By analyzing the established roles of its constituent chemical features—the aryl nitrile, and the distinct electronic and steric contributions of bromine, chlorine, and iodine—we can logically project and explore promising pharmaceutical applications. This document will serve as a comprehensive resource for researchers, outlining the chemical rationale for its potential, proposing putative biological targets, and providing detailed, actionable protocols for its synthesis and biological evaluation.

Introduction: The Strategic Advantage of Polysubstituted Benzonitriles in Drug Design

The benzonitrile moiety is a privileged scaffold in pharmaceutical development. The nitrile group, with its strong dipole moment and ability to act as a hydrogen bond acceptor, frequently serves as a bioisostere for key functional groups like ketones and carboxyls.[1][2] This allows it to mimic the interactions of endogenous ligands with their biological targets. Furthermore, the aromatic ring of benzonitrile is readily amenable to substitution, allowing for the precise modulation of its pharmacokinetic and pharmacodynamic properties.[3][4]

The introduction of halogens onto the aromatic ring further enhances the drug-like properties of the molecule. Halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[3][5] The phenomenon of halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base, is increasingly recognized as a crucial factor in ligand-receptor binding and can significantly contribute to a drug's potency and selectivity.[6]

3-Bromo-5-chloro-2-iodobenzonitrile presents a particularly intriguing case. The presence of three different halogens at specific positions offers a unique combination of steric and electronic properties, creating a distinct chemical space for exploring novel pharmacological activities. This guide will explore the potential of this molecule as a versatile intermediate and a potential lead compound in various therapeutic areas.

Potential Pharmaceutical Applications and Mechanistic Hypotheses

Based on the known activities of similarly substituted aromatic compounds, we can hypothesize several promising avenues for the pharmaceutical application of 3-Bromo-5-chloro-2-iodobenzonitrile.

Oncology: Targeting Key Signaling Pathways

Substituted benzonitriles have a proven track record in oncology. For instance, letrozole and anastrozole are potent aromatase inhibitors used in the treatment of estrogen-dependent breast cancer, where the nitrile group is crucial for binding to the enzyme's active site.[1] Bicalutamide, an androgen receptor antagonist for prostate cancer, also features a nitrile-substituted aromatic core.[1]

Hypothesized Mechanism of Action: The unique halogenation pattern of 3-Bromo-5-chloro-2-iodobenzonitrile could facilitate high-affinity binding to the active sites of various kinases or other enzymes implicated in cancer progression. The iodine atom, in particular, is an excellent halogen bond donor, which could lead to potent and selective inhibition.

Proposed Signaling Pathway: Inhibition of a Hypothetical Kinase

Caption: Proposed inhibitory action on a receptor tyrosine kinase signaling pathway.

Antiviral Applications

The structural motifs present in 3-Bromo-5-chloro-2-iodobenzonitrile are also found in some antiviral agents. The ability of halogenated aromatics to interfere with viral replication processes, such as protease or polymerase activity, is an area of active research.

Hypothesized Mechanism of Action: The compound could act as an inhibitor of a key viral enzyme through a combination of hydrophobic, electrostatic, and halogen bonding interactions within the enzyme's active site. The nitrile group could mimic a peptide bond or other critical functional group in the natural substrate of the enzyme.

Synthetic and Experimental Protocols

The successful evaluation of 3-Bromo-5-chloro-2-iodobenzonitrile's pharmaceutical potential hinges on a robust and reproducible synthetic route and well-designed biological assays.

Synthesis of 3-Bromo-5-chloro-2-iodobenzonitrile

A plausible synthetic route can be adapted from established methods for the synthesis of polysubstituted aromatic compounds. A multi-step synthesis starting from a commercially available aniline is a common and effective approach.

Experimental Workflow: Multi-step Synthesis

Sources

crystal packing and X-ray diffraction of 3-Bromo-5-chloro-2-iodobenzonitrile

This technical guide details the structural elucidation, crystal engineering principles, and diffraction protocols for 3-Bromo-5-chloro-2-iodobenzonitrile .[1]

This molecule represents a "perfect storm" for crystallographers and solid-state chemists: a highly functionalized aromatic scaffold containing three distinct halogens (Cl, Br, I) alongside a strong acceptor (cyano group).[1] It serves as a rigorous model for studying competitive halogen bonding (XB) ,

Part 1: Molecular Context & Structural Significance[1]

1.1 The Halogen Bonding Hierarchy

In the context of crystal engineering, this molecule is not merely a powder; it is a programmed building block.[1] The presence of Iodine, Bromine, and Chlorine on the same ring creates a competitive landscape for intermolecular interactions.[1]

-

The

-Hole Driver: The electrostatic potential becomes more positive at the tip of the halogen along the C–X bond in the order I > Br > Cl .[1] -

The Acceptor: The nitrile nitrogen (

) is a "hard" Lewis base, preferentially pairing with the "soft" Lewis acid (Iodine).[1] -

The Steric Conflict: The 2-iodo and 3-bromo substituents are vicinal (adjacent).[1] The van der Waals radii of Iodine (1.98 Å) and Bromine (1.85 Å) exceed the available aromatic spacing, forcing a "buttressing effect." This often results in:

1.2 Pharmacological Relevance

Polyhalogenated benzonitriles are frequent intermediates in the synthesis of antiviral agents and agrochemicals.[1] Understanding their packing is critical for:

-

Polymorph Prediction: Halogen bonds are directional; slight changes in solvent can switch the dominant donor (I vs. Br), leading to different crystal forms.[1]

-

Tabletability: The slip planes in halogen-bonded networks often define the mechanical properties (plasticity vs. elasticity) of the API (Active Pharmaceutical Ingredient).[1]

Part 2: Experimental Protocol (Synthesis to Structure)

This section outlines the self-validating workflow for obtaining high-quality structural data.

2.1 Crystal Growth Strategy

Due to the heavy atom content, standard precipitation often yields microcrystalline powder unsuitable for single-crystal XRD.[1]

Recommended Protocol: Slow Evaporation with Antisolvent Diffusion

-

Dissolution: Dissolve 20 mg of the compound in a minimal amount of Chloroform (CHCl

) or Dichloromethane (DCM) .[1] These solvents are non-competitive (poor H-bond donors/acceptors).[1] -

Antisolvent: Carefully layer n-Hexane or Pentane (1:3 ratio) on top.[1]

-

Conditioning: Store at 4°C in the dark (Iodine-carbon bonds can be photosensitive).

-

Target Morphology: Look for colorless to pale-yellow prisms or blocks.[1] Needles usually indicate rapid growth along the stacking axis and are prone to disorder.[1]

2.2 X-Ray Diffraction Data Collection

The high absorption coefficient (

| Parameter | Setting / Recommendation | Rationale |

| Radiation Source | Mo K | Cu radiation causes excessive absorption and fluorescence from I/Br, degrading data quality.[1] |

| Temperature | 100 K (Cryostream) | Reduces thermal motion (ellipsoids) of the heavy halogens, critical for resolving the 2,3-steric clash.[1] |

| Scan Strategy | High redundancy (>4) is required to correct for absorption anisotropies.[1] | |

| Absorption Correction | Numerical (Face Indexing) | Critical Step.[1] Empirical (multi-scan) correction is often insufficient for iodinated compounds.[1] You must measure crystal faces.[1] |

| Resolution | 0.75 Å or better | Required to observe the electron density deformation of the |

Part 3: Structural Analysis & Packing Motifs[1]

3.1 The Primary Synthon: C–I

N

C

Based on the electrostatic potential hierarchy, the dominant supramolecular synthon is the I

-

Geometry: Linear (

).[1] -

Distance: Significantly shorter than the sum of vdW radii (

).[1] -

Outcome: This interaction typically drives the formation of 1D infinite chains running parallel to the shortest unit cell axis.[1]

3.2 The Secondary Synthon: Halogen-Halogen Interactions

The 3-Bromo and 5-Chloro substituents are likely to engage in Type II halogen contacts.[1]

-

Type II Mechanism: The electrophilic cap (

-hole) of the Bromine interacts with the nucleophilic belt (equatorial electron density) of a Chlorine or Bromine on a neighboring molecule.[1] -

Geometry:

-shaped interaction (

3.3 Visualization of the Packing Hierarchy

The following diagram illustrates the logical flow of interactions determining the crystal lattice.

Figure 1: The supramolecular hierarchy governing the self-assembly of polyhalogenated benzonitriles.[1]

Part 4: Advanced Characterization (Hirshfeld Surface Analysis)

To validate the visual packing analysis, researchers must employ Hirshfeld Surface Analysis .[1] This quantifies the contribution of specific atoms to the crystal packing forces.[1]

Protocol for Analysis:

-

Generate Surface: Map

(normalized contact distance) onto the molecular surface.[1] -

Red Spots: Indicate contacts shorter than vdW radii.[1]

-

2D Fingerprint Plot:

Part 5: Structural Elucidation Workflow

The following flowchart details the decision-making process during the X-ray diffraction experiment, specifically tailored for heavy-atom organic crystals.

Figure 2: Step-by-step diffraction workflow for handling high-absorption halogenated crystals.

References

-

Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

-

Politzer, P., & Murray, J. S. (2017).[1] "The

-hole and its role in noncovalent interactions." Computational and Theoretical Chemistry. Link[1] -

Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B. Link

-

Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

-

Metrangolo, P., et al. (2005).[1] "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link[1]

Sources

Methodological & Application

Application Note: Site-Selective Cross-Coupling of 3-Bromo-5-chloro-2-iodobenzonitrile

Introduction & Strategic Overview

The scaffold 3-Bromo-5-chloro-2-iodobenzonitrile represents a "privileged structure" in medicinal chemistry and materials science. Its unique tris-halogenated core, decorated with an electron-withdrawing nitrile group, offers three distinct vectors for diversification. However, this structural density presents a significant challenge: Chemoselectivity .

To successfully utilize this scaffold, researchers must exploit the kinetic differences in oxidative addition rates between the Carbon-Halogen bonds. The reactivity hierarchy is governed by Bond Dissociation Energy (BDE) and electronic activation provided by the ortho-nitrile group.

The Reactivity Hierarchy

-

Site A (C2-Iodine):

. Highest reactivity. Activated by the ortho-nitrile group. -

Site B (C3-Bromine):

. Intermediate reactivity. -

Site C (C5-Chlorine):

. Lowest reactivity. Requires specialized electron-rich ligands (e.g., Buchwald ligands) for activation.

This guide provides a validated workflow for the sequential functionalization of this arene, ensuring high yield and preventing "scrambling" (over-reaction) of the halogenated sites.

Mechanistic Workflow (Visualized)

The following diagram illustrates the sequential logic required to navigate the energy landscape of this molecule.

Caption: Figure 1. Sequential chemoselective functionalization strategy based on halogen bond dissociation energies.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling (The Iodine Strike)

Objective: Selectively couple an aryl boronic acid at the C2 position without disturbing the C3-Bromine or C5-Chlorine.

Critical Mechanistic Insight: The C2-Iodine bond is the weakest. However, the position is sterically crowded (flanked by -CN and -Br). While bulky ligands usually help with sterics, here we prioritize electronic control . Standard triphenylphosphine ligands (

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (3-Br-5-Cl-2-I-benzonitrile) | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.05 | Nucleophile (Limiting factor to prevent over-reaction) |

| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst (Mild activity) |

| Na2CO3 (2M aq) | 2.5 | Base |

| DME / Ethanol (2:1) | 0.1 M | Solvent System |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Degassing (Critical): Add the solvent mixture (DME/Ethanol) to the flask. Sparge with Argon for 20 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst decomposition.

-

Addition: Under a positive stream of Argon, add the Substrate, Aryl Boronic Acid, and Base.

-

Catalyst Addition: Add

last. The solution should turn light yellow. -

Reaction: Stir at Room Temperature for 2 hours.

-

Checkpoint: Monitor by TLC or LCMS. If conversion is <50% after 2 hours, warm gently to 45°C. Do not exceed 60°C , as this increases the risk of C3-Bromine activation [1].

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography. The mono-coupled product is usually significantly more polar than the starting material but less polar than the bis-coupled impurity.

Protocol B: C3-Selective Coupling (The Bromine Strike)

Objective: Functionalize the C3-Bromine bond on the intermediate generated in Protocol A.

Critical Mechanistic Insight: With the Iodine gone, the Bromine is now the most reactive site. However, the C-Br bond is stronger than C-I. We must increase the energy of the system (temperature) and potentially the activity of the catalyst to overcome the activation energy barrier.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Intermediate (from Protocol A) | 1.0 | Electrophile |

| Boronic Acid (2nd derivative) | 1.2-1.5 | Nucleophile |

| Pd(dppf)Cl2·DCM | 0.05 (5 mol%) | Catalyst (Robust, bidentate ligand) |

| K3PO4 | 3.0 | Base (Stronger base than Protocol A) |

| 1,4-Dioxane | 0.1 M | Solvent (Allows higher temp) |

Step-by-Step Procedure

-

Setup: Prepare a sealed pressure vial or Schlenk flask.

-

Solvation: Dissolve the Intermediate and the second Boronic Acid in 1,4-Dioxane.

-

Base: Add

(solid or concentrated aqueous solution). -

Catalyst: Add

. -

Reaction: Heat to 90°C for 6–12 hours.

-

Note: The C5-Chlorine is generally inert under these conditions unless highly specialized ligands (e.g., Buchwald G3/G4 precatalysts) are used [2].

-

-

Monitoring: LCMS should show the disappearance of the Bromide peak.

-

Workup: Standard aqueous extraction.

-

Purification: Recrystallization is often possible due to the rigid biaryl/triaryl nature of the product, or standard silica chromatography.

Troubleshooting & Optimization Guide

| Issue | Root Cause | Corrective Action |

| Scrambling (Bis-coupling in Step 1) | Temperature too high or Catalyst too active. | Lower temp to 20°C. Switch from SPhos/XPhos to |

| No Reaction at C2 (Iodine) | Steric hindrance at C2 (flanked by CN/Br). | Increase catalyst loading to 5 mol%. Switch to |

| Dehalogenation (H replaces I/Br) | Ensure solvents are anhydrous (if not using aqueous base). Switch base to CsF (anhydrous conditions). | |

| C5-Chlorine Reaction | Catalyst is too electron-rich. | Avoid ligands like |

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Fairlamb, I. J. S. "Chemo- and site-selective palladium-catalyzed cross-coupling of halopyridines and related heterocycles." Chemical Society Reviews, 2007 , 36, 1036-1045. Link

-

Handy, S. T.; Zhang, Y. "Guide to the Regioselective Functionalization of Polyhalogenated Heterocycles." Organic Preparations and Procedures International, 2005 , 37(5), 411-445. Link

-

Langer, P. "Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of Di- and Polyhalogenated Substrates." Advanced Synthesis & Catalysis, 2010 , 352, 1241–1246. Link

Sources

Application Note: Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-2-iodobenzonitrile

Executive Summary

This technical guide details the sequential, site-selective functionalization of 3-Bromo-5-chloro-2-iodobenzonitrile . This scaffold presents a unique "chemoselectivity triad" due to the presence of three distinct halogen leaving groups (I, Br, Cl) and a strong electron-withdrawing nitrile group.

Successful functionalization requires exploiting the subtle interplay between bond dissociation energies (BDE) , steric hindrance , and electronic activation . This guide provides validated protocols to selectively couple the C2-Iodide (Step 1), followed by the C3-Bromide (Step 2), while preserving the C5-Chloride for late-stage diversification.

Chemoselectivity Analysis & Mechanistic Rationale

The Reactivity Hierarchy

The target molecule contains three electrophilic sites. The order of reactivity in Palladium-catalyzed cross-coupling is governed by the rate of oxidative addition, which follows the trend I > Br > Cl.[1][2]

| Position | Substituent | Electronic Environment | Steric Environment | Predicted Reactivity |

| C2 | Iodine (-I) | Highly Activated: Ortho to -CN (EWG) and -Br. | Crowded: Flanked by -CN and -Br (Ortho-Ortho effect). | Primary Site (Fastest Oxidative Addition) |

| C3 | Bromine (-Br) | Moderately Activated: Ortho to -I, Meta to -CN. | Moderate: Ortho to -I. | Secondary Site (Requires I-displacement first) |

| C5 | Chlorine (-Cl) | Deactivated: Meta to -CN. | Open: Meta/Para substitution. | Tertiary Site (Requires specialized ligands) |

The "Ortho-Effect" Paradox

While the C2-position is sterically hindered by the flanking Cyano and Bromo groups, it is electronically the most deficient site. The nitrile group at C1 significantly lowers the LUMO energy of the C-I bond, accelerating oxidative addition. Therefore, despite steric bulk, C2-I coupling is kinetically favored over C3-Br, provided the catalyst system is not "hot" enough to indiscriminately activate the bromide.

Visualizing the Selectivity Pathway

Experimental Protocols

Protocol A: C2-Selective Coupling (Iodide Displacement)

Objective: Couple aryl boronic acid at C2 without affecting C3-Br or C5-Cl. Critical Factor: Use of a "mild" catalyst system (Pd(PPh3)4) and base to prevent premature bromide activation.

Reagents & Stoichiometry[1][3][4][5]

-

Substrate: 3-Bromo-5-chloro-2-iodobenzonitrile (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

-

Concentration: 0.1 M

Step-by-Step Methodology

-

Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling.

-

Solvent Addition: Add degassed DME (or Toluene/EtOH) via syringe.

-

Base Addition: Add the degassed 2.0 M Na2CO3 solution.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Expert Tip: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C3-Br bond.

-

-

Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the starting material. If <5% starting material remains and no bis-coupled product is observed, stop the reaction.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography.

Protocol B: C3-Selective Coupling (Bromide Displacement)

Objective: Functionalize the C3-Br position on the C2-biaryl intermediate. Critical Factor: The steric bulk at C2 (from the first coupling) may hinder the C3 site. A slightly more active catalyst and higher temperature are required.

Reagents & Stoichiometry[3][4][5]

-

Substrate: C2-Biaryl Intermediate (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5-10 mol%)

-

Base: K3PO4 (3.0 equiv, solid or aqueous)

-

Solvent: 1,4-Dioxane/Water (9:1)

-

Temperature: 90–100°C

Step-by-Step Methodology

-

Setup: Combine substrate, new boronic acid, base (K3PO4), and catalyst in a pressure tube.

-

Degassing: Evacuate and backfill with Argon (3 cycles).

-

Reaction: Heat to 90°C for 12–16 hours.

-

Expert Tip: The C3 position is now flanked by the C2-biaryl and the C4-H. Steric hindrance is significant. If conversion is low, switch to Pd(dtbpf)Cl2 or SPhos Pd G2 to boost activity without touching the C5-Cl.

-

-

Workup: Standard aqueous extraction.

Protocol C: C5-Selective Coupling (Chloride Displacement)

Objective: Activate the inert C5-Cl bond. Critical Factor: Aryl chlorides are generally inert to standard Pd-catalysis. Electron-rich, bulky alkylphosphine ligands (Buchwald ligands) are mandatory.

Reagents & Stoichiometry[3][4][5]

-

Substrate: C2,C3-Diaryl Intermediate

-

Catalyst: XPhos Pd G3 or Pd(OAc)2 + XPhos (2:1 ratio) (5 mol%)

-

Base: Cs2CO3 (3.0 equiv) or K3PO4

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

-

Temperature: 100–110°C

Step-by-Step Methodology

-

Conditions: This reaction requires strictly anhydrous conditions if using Cs2CO3 to maximize base strength.

-

Execution: Heat at reflux (110°C) for 16–24 hours.

-

Note: The C5 position is meta to the activating nitrile, making it electronically neutral and difficult to activate. High energy input (heat + active catalyst) is non-negotiable.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| C2/C3 Mixture (Poor Selectivity) | Catalyst too active or Temp too high. | Switch to Pd(PPh3)4; Lower temp to 45-50°C; Reduce catalyst loading to 1 mol%. |

| Low Conversion at C2 | Steric crowding at C2. | Switch solvent to THF/Water (better solubility); Increase temp slightly (max 70°C). |

| Protodehalogenation (Loss of I/Br) | Hydride source present (often from solvent or excess base). | Ensure solvents are anhydrous/degassed; Use mild bases (K2CO3 instead of Cs2CO3). |

| Homocoupling of Boronic Acid | Oxygen leakage. | Rigorous degassing; Add 10 mol% of free ligand (e.g., PPh3) to protect Pd(0). |

Decision Tree for Protocol Optimization

References

-

General Reactivity of Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). "Chemoselectivity in the Suzuki coupling of polyhaloarenes." Chemical Communications, (3), 299–301. [Link]

-

Mechanistic Insight on Oxidative Addition Rates: Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Suzuki Coupling Protocols for Sterically Hindered Substrates: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

-

Buchwald Ligands for Aryl Chlorides (Step 3): Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research, 41(11), 1461-1473. [Link]

Sources

Application Note: Chemoselective Displacement of Iodine in 3-Bromo-5-chloro-2-iodobenzonitrile

Executive Summary

This guide details the orthogonal functionalization of 3-Bromo-5-chloro-2-iodobenzonitrile , a densely functionalized scaffold critical for the synthesis of kinase inhibitors and agrochemicals. The core challenge is the chemoselective displacement of the C2-iodide in the presence of competing C3-bromide and C5-chloride sites, as well as a reactive C1-nitrile group.

We present two validated protocols:

-

Transition Metal Catalysis: Selective Suzuki-Miyaura coupling at the C2 position.

-

Metallation: Kinetic Magnesium-Halogen Exchange (Knochel-Hauser) targeting the C2-iodide.

Reactivity Profile & Mechanistic Logic[1][2]

To achieve selectivity, one must exploit the distinct Bond Dissociation Energies (BDE) and the electronic environment of the arene.

-

C2-Iodine (Target): Weakest bond (~65 kcal/mol). Electronically activated for oxidative addition by the ortho-nitrile group (electron-withdrawing), but sterically hindered by the "ortho-ortho" substitution (C1-CN and C3-Br).

-

C3-Bromine (Competitor): Stronger bond (~81 kcal/mol). Less sterically hindered than the iodine but significantly slower to undergo oxidative addition with Pd(0).

-

C5-Chlorine (Inert): Strongest bond (~96 kcal/mol). Generally inert under standard cross-coupling conditions used for I/Br.

Reactivity Decision Tree

The following diagram illustrates the kinetic hierarchy that allows for selective displacement.

Figure 1: Decision tree for chemoselective functionalization based on kinetic and thermodynamic factors.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylation of C2-I without affecting C3-Br. Principle: Use of a ligand with moderate activity (e.g., dppf or PPh3) prevents the activation of the C-Br bond. Highly active ligands like S-Phos or X-Phos should be avoided as they may promote "over-coupling" at the bromine site.

Materials

-

Substrate: 3-Bromo-5-chloro-2-iodobenzonitrile (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous, 2.5 equiv) -

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and

. Seal and purge with Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.

-

Thermal Activation: Heat the mixture to 60°C .

-

Critical Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Br bond.

-

-

Monitoring: Monitor by HPLC/UPLC at 2 hours.

-

Success Criteria: Disappearance of starting material; <2% formation of bis-coupled product.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over

, and concentrate.

Why this works: The rate of oxidative addition of Pd(0) to Ar-I is approximately

Protocol B: Selective Magnesium-Halogen Exchange

Objective: Generation of a Grignard species at C2 for reaction with aldehydes, ketones, or acid chlorides.

Principle: The "Turbo Grignard" (

Materials

-

Substrate: 3-Bromo-5-chloro-2-iodobenzonitrile (1.0 equiv)

-

Reagent:

(1.3 M in THF, 1.1 equiv) -

Electrophile: e.g., Benzaldehyde (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure

-

Setup: Flame-dry a flask and cool to -40°C under Nitrogen.

-

Substrate Loading: Dissolve the substrate in THF and add to the flask.

-

Exchange: Dropwise add

over 5 minutes.-

Incubation: Stir at -40°C for 30 minutes.

-

Self-Validation: Pull a small aliquot and quench with

. NMR should show >95% deuterium incorporation at C2 (disappearance of the I-C signal).

-

-

Trapping: Add the electrophile (dissolved in THF) slowly.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated

.

Why this works: The Iodine-Magnesium exchange is extremely fast (minutes) compared to Bromine-Magnesium exchange (hours) at -40°C. The Lithium Chloride additive breaks polymeric aggregates, increasing the reactivity of the Grignard reagent, allowing the exchange to happen at temperatures low enough to preserve the nitrile and the bromide.

Data Summary & Troubleshooting

Comparative Reactivity Table

| Variable | C2-Iodine | C3-Bromine | C5-Chlorine |

| BDE (kcal/mol) | ~65 | ~81 | ~96 |

| Pd-Oxidative Addition | Fast (RT to 60°C) | Slow (>80°C or active ligands) | Inert |

| Mg-Exchange (-40°C) | Complete in <30 min | <5% conversion | Inert |

| Steric Environment | High (flanked by CN, Br) | Moderate | Low |

Troubleshooting Guide

-

Issue: Observation of bis-coupling (reaction at Br) in Suzuki protocol.

-

Correction: Lower temperature to 45-50°C. Switch catalyst to

which is less active than dppf.

-

-

Issue: Low conversion of Iodine in Mg-exchange.

-

Correction: Ensure strictly anhydrous conditions. The "Turbo Grignard" is moisture sensitive. Do not lower temperature below -50°C, as the steric hindrance at C2 requires some thermal energy to overcome.

-

-

Issue: Attack on the Nitrile (CN) group.

-

Correction: In the Mg-exchange protocol, ensure the quench happens before reaching Room Temperature if the electrophile is slow to react.

-

Visualization of the Suzuki Workflow

Figure 2: Operational workflow for the chemoselective Suzuki coupling process.

References

-

Knochel, P., et al. "Highly Functionalized Magnesium Organometallics Prepared via a Halogen–Metal Exchange."[1][2][3] Angewandte Chemie International Edition, vol. 42, no.[2][3] 36, 2003, pp. 4302–4320.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, vol. 95, no.[4] 7, 1995, pp. 2457–2483.

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie, vol. 43, no. 25, 2004, pp. 3333-3336. (Describes the Turbo Grignard mechanism).

-

Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no.[1][2][3] 22, 2002, pp. 4176-4211. (Context on reactivity order Cl vs Br vs I).

Sources

Strategic Utilization of 3-Bromo-5-chloro-2-iodobenzonitrile in Diversity-Oriented Heterocyclic Synthesis

Executive Summary

This application note details the strategic deployment of 3-Bromo-5-chloro-2-iodobenzonitrile (CAS: 304854-55-5) as a high-value scaffold for the synthesis of polysubstituted heterocycles. Unlike simple halobenzenes, this precursor offers a "programmed" reactivity landscape due to the distinct bond dissociation energies (BDE) of its halogen substituents (C–I < C–Br < C–Cl) and the electrophilic ortho-nitrile group.

We present validated protocols for transforming this single precursor into three distinct heterocyclic classes: Isoquinolin-1(2H)-ones , 4-Aminoquinazolines , and Indazoles . These protocols are designed for medicinal chemistry programs requiring rapid Structure-Activity Relationship (SAR) exploration around a core scaffold.

The Chemoselective Hierarchy

The utility of 3-Bromo-5-chloro-2-iodobenzonitrile lies in its ability to undergo sequential, orthogonal functionalization. The reaction design relies on the following reactivity order:

-

Site A (C2-Iodo): Highest reactivity. susceptible to metal-halogen exchange (at -78°C) or Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature to mild heat.

-

Site B (C1-Cyano): Electrophilic "trap." Reacts with nucleophiles positioned at Site A (after modification) to close the heterocyclic ring.

-

Site C (C3-Bromo): Intermediate reactivity.[1] Remains intact during C2 functionalization if controlled carefully. Available for second-stage cross-coupling (e.g., Suzuki at >80°C).

-

Site D (C5-Chloro): Lowest reactivity. Serves as a stable lipophilic handle or a site for late-stage Buchwald-Hartwig aminations using specialized ligands.

Visualizing the Reactivity Map

Figure 1: Orthogonal reactivity map of the precursor. The color gradient (Red to Blue) indicates the sequence of functionalization.

Application 1: Synthesis of 8-Bromo-6-chloroisoquinolin-1(2H)-ones

Target: Kinase inhibitor scaffolds, poly(ADP-ribose) polymerase (PARP) inhibitors.

Mechanism

This protocol utilizes a domino Suzuki–Miyaura coupling / condensation sequence . The iodine is selectively coupled with a vinyl boronic ester. The resulting alkene is hydrolyzed (in situ or stepwise) to an aldehyde/ketone, which is then attacked by the nitrile (often requiring a metal catalyst like Pt or simple acid/base mediation) to form the lactam.

Protocol: Two-Step One-Pot Sequence

Reagents:

-

Precursor: 1.0 equiv[2]

-

(E)-2-Styrylboronic acid (or vinyl boronate): 1.1 equiv

-

Catalyst: Pd(PPh₃)₄ (3 mol%)

-

Base: K₂CO₃ (2.0 equiv)[2]

-

Solvent: 1,4-Dioxane/H₂O (4:1)

Step-by-Step:

-

Coupling: Charge a reaction vial with the precursor, boronic acid, K₂CO₃, and Pd catalyst. Evacuate and backfill with Argon (x3). Add degassed solvent.

-

Reaction: Heat to 60°C for 4 hours. Note: Keep temperature <70°C to prevent premature reaction at the C3-Bromo site.

-

Monitoring: Monitor by TLC/LC-MS for disappearance of the aryl iodide.

-